
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione is a chemical compound with the molecular formula C9H3F2NO4 It is known for its unique structure, which includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of ethyl 3-(2,4-dioxocyclohexyl)propanoate as a precursor, which undergoes a series of reactions including protection, selective amidation, and deprotective-cyclization to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may produce hydroquinone derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including cytotoxic effects against certain tumor cell lines.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can lead to the formation of active intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-1,1-diphenylethanol
- Cochlioquinone derivatives
- N-substituted 4,4a,5,6-tetrahydroquinoline-2,7-diones
Uniqueness
2,2-Difluoro-8H-1,3-dioxa-8-aza-AS-indacene-6,7-dione is unique due to its specific structure, which includes multiple aromatic rings and functional groups. This structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propriétés
Numéro CAS |
902137-99-9 |
|---|---|
Formule moléculaire |
C9H3F2NO4 |
Poids moléculaire |
227.12 g/mol |
Nom IUPAC |
2,2-difluoro-8H-[1,3]dioxolo[4,5-g]indole-6,7-dione |
InChI |
InChI=1S/C9H3F2NO4/c10-9(11)15-4-2-1-3-5(7(4)16-9)12-8(14)6(3)13/h1-2H,(H,12,13,14) |
Clé InChI |
UKDPBEFYCKEVMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=C1C(=O)C(=O)N3)OC(O2)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Hydrazinecarboximidamide, 2-[1-[3-[(5-hydroxy-4-methylnaphtho[1,2-d]thiazol-2-yl)amino]phenyl]ethylidene]-](/img/structure/B12597164.png)
![2-Thiophenesulfonamide, 5-chloro-N-[2-(1H-indol-3-yl)ethyl]-4-nitro-](/img/structure/B12597183.png)
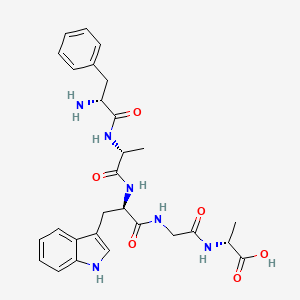
![4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]benzonitrile](/img/structure/B12597195.png)
![2,5-Diazaspiro[3.5]nonane-5-carboxylic acid, 2-[2-(methylamino)-2-oxoethyl]-1-oxo-, methyl ester, (4R)-](/img/structure/B12597202.png)
![4-[2-tert-Butoxy(oxo)acetamido]benzoic acid](/img/structure/B12597206.png)

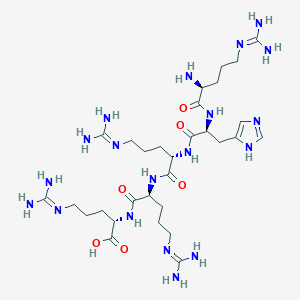
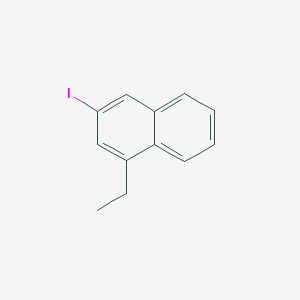
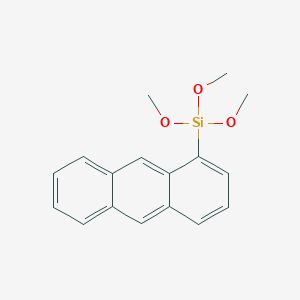

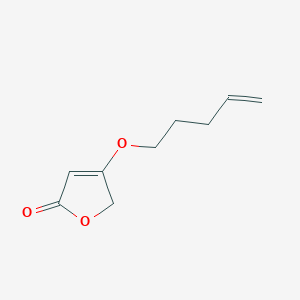
![3-chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B12597249.png)
